2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride
Description
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, along with a sulfonyl chloride functional group
Properties
CAS No. |
1823366-80-8 |
|---|---|
Molecular Formula |
C5H2ClF3N2O2S |
Molecular Weight |
246.60 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClF3N2O2S/c6-14(12,13)3-1-10-4(11-2-3)5(7,8)9/h1-2H |
InChI Key |
XJCMEKCFFUNUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Trifluoromethyl)pyrimidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the pyrimidine ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions with 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride.
Oxidizing Agents: Peroxides and other oxidizing agents can be used to modify the trifluoromethyl group.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group can influence the electronic properties of the pyrimidine ring, affecting its interactions with biological targets and other molecules. The sulfonyl chloride group is highly reactive, enabling the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness: 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on a pyrimidine ring. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Biological Activity
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profiles of various compounds, particularly in terms of potency and selectivity. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is . The presence of the trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are critical for drug design.
The biological activity of 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride primarily involves its role as an inhibitor in various enzymatic processes. The trifluoromethyl group often enhances binding affinity to target proteins, which can lead to increased inhibition rates. For instance, compounds with similar structures have shown significant inhibition against kinases involved in cancer proliferation pathways, such as FLT3 and CHK1 .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of pyrimidine derivatives, including those containing the trifluoromethyl group. In particular, compounds derived from 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride have been tested against various cancer cell lines, demonstrating IC50 values that indicate potent inhibitory effects on cell growth. For example, a related compound exhibited an IC50 of 0.126 µM against MDA-MB-231 breast cancer cells .
Data Table: Biological Activities
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 0.126 | |
| Kinase Inhibition | FLT3/CHK1 | Not specified | |
| Enzyme Inhibition | Various kinases | Varies |
Case Studies
-
FLT3/CHK1 Dual Inhibitor Study :
A recent investigation into the dual inhibition of FLT3 and CHK1 by a derivative of 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride revealed that it effectively inhibited cell proliferation in MV4-11 leukemia cells. Molecular docking studies indicated strong interactions with key residues in both proteins, suggesting a promising therapeutic potential for treating specific leukemias . -
Antiviral Activity :
Compounds with similar pyrimidine structures have also been evaluated for antiviral properties. One study reported that a related compound exhibited significant antiviral activity against influenza viruses without affecting the hERG channel, indicating a favorable safety profile .
Safety and Toxicology
Preliminary toxicity assessments have shown that derivatives of 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride possess acceptable safety margins in vivo. In animal models, high doses did not result in significant adverse effects, supporting further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
